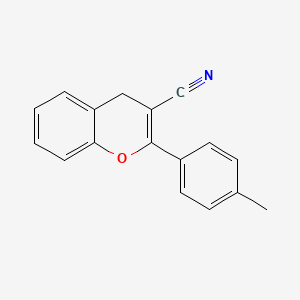

2-(p-Tolyl)-4H-chromene-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89049-13-8 |

|---|---|

Molecular Formula |

C17H13NO |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

2-(4-methylphenyl)-4H-chromene-3-carbonitrile |

InChI |

InChI=1S/C17H13NO/c1-12-6-8-13(9-7-12)17-15(11-18)10-14-4-2-3-5-16(14)19-17/h2-9H,10H2,1H3 |

InChI Key |

OUZWGFNEFPYPHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(CC3=CC=CC=C3O2)C#N |

Origin of Product |

United States |

The Enduring Significance of the 4h Chromene Scaffold in Heterocyclic Chemistry

The 4H-chromene scaffold, a bicyclic system featuring a fusion of a benzene (B151609) ring with a pyran ring, is a privileged structure in the field of heterocyclic chemistry. Its prevalence in a vast array of natural products, including alkaloids, flavonoids, and tocopherols, underscores its fundamental role in biological systems. This natural abundance has historically fueled scientific curiosity, prompting extensive investigation into the synthesis and properties of chromene-based compounds.

The structural rigidity and defined three-dimensional geometry of the 4H-chromene nucleus make it an ideal template for the design of molecules with specific biological targets. The pyran ring offers multiple sites for functionalization, allowing for the fine-tuning of electronic and steric properties. This adaptability is crucial for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Consequently, the 4H-chromene scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.

A Class Apart: 4h Chromene 3 Carbonitrile Derivatives in Contemporary Organic Synthesis

Within the diverse family of chromenes, the 4H-chromene-3-carbonitrile derivatives represent a particularly significant subclass in modern organic synthesis. The introduction of a cyano group at the 3-position of the 4H-chromene ring profoundly influences the molecule's reactivity and biological activity. The electron-withdrawing nature of the nitrile functionality enhances the chemical stability of the scaffold and provides a versatile handle for further synthetic transformations.

The synthesis of 4H-chromene-3-carbonitrile derivatives is often achieved through elegant and efficient multicomponent reactions. mdpi.comscirp.org These one-pot procedures, which bring together three or more reactants in a single synthetic operation, are hallmarks of green and sustainable chemistry. rsc.orgnih.gov They offer numerous advantages, including high atom economy, reduced waste generation, and simplified purification processes. The development of novel catalytic systems, including the use of environmentally benign catalysts, continues to refine and expand the synthetic accessibility of this important class of compounds. rsc.orgnih.gov

The following table provides an overview of various catalytic systems employed in the synthesis of 2-amino-4-aryl-4H-chromene-3-carbonitriles, a class to which the subject compound belongs.

| Catalyst Type | Catalyst Example | Solvent | Reaction Conditions | Yield (%) | Reference |

| Organocatalyst | Piperidine (B6355638) | Ethanol (B145695) | Reflux | High | nih.gov |

| Organocatalyst | Pyridine-2-carboxylic acid | Water-Ethanol | Reflux | Up to 98 | rsc.org |

| Inorganic Base | Sodium Carbonate | Water | Room Temperature | High | mdpi.com |

| Nanocatalyst | Nano-kaoline/BF3/Fe3O4 | Solvent-free | 70 °C | High | sharif.edu |

Charting the Course: the Research Landscape and Emerging Trends of 2 P Tolyl 4h Chromene 3 Carbonitrile

Conventional Synthetic Approaches to 4H-Chromene-3-carbonitriles

Conventional and modern synthetic strategies for 4H-chromene-3-carbonitriles predominantly rely on one-pot procedures that combine multiple reactants in a single reaction vessel. This approach is favored for its efficiency, atom economy, and the ability to generate complex molecular structures in a single step. lew.ro

Multi-component reactions (MCRs) represent a cornerstone in the synthesis of 4H-chromene derivatives. mdpi.com These reactions involve the combination of three or more starting materials to form a product that incorporates all or most of the atoms of the reactants. mdpi.com The one-pot, three-component condensation of an aldehyde, an active methylene (B1212753) compound, and an enolizable substrate is the most common and versatile MCR for accessing the 4H-chromene-3-carbonitrile core. researchgate.netoiccpress.com This strategy is celebrated for its operational simplicity, reduced reaction times, and often excellent product yields. lew.rosharif.edu

The underlying mechanism for the three-component synthesis of 4H-chromenes is a domino or cascade sequence involving two key name reactions: the Knoevenagel condensation and the Michael addition. researchgate.netmdpi.com The process is typically initiated by an initial base- or acid-catalyzed Knoevenagel condensation between an aldehyde (e.g., p-tolualdehyde) and an active methylene compound (e.g., malononitrile). lew.ro This step forms an electron-deficient α,β-unsaturated intermediate, often an arylidene malononitrile.

Following its formation, this intermediate acts as a Michael acceptor. An enolizable substrate, such as a phenol or a 1,3-dicarbonyl compound, then undergoes a conjugate (Michael) addition to the intermediate. lew.ro The sequence concludes with an intramolecular cyclization (annulation) and subsequent tautomerization to yield the stable 4H-chromene ring system. sharif.edu

The versatility of the MCR approach stems from the wide variety of commercially available reactant scaffolds that can be employed, allowing for the synthesis of a diverse library of 4H-chromene analogs.

Aldehydes : A broad range of aromatic aldehydes, bearing both electron-donating and electron-withdrawing substituents, are well-tolerated in this reaction. lew.ronih.gov For the synthesis of the titular compound, this compound, p-tolualdehyde serves as the aldehyde component, introducing the p-tolyl group at the 4-position of the chromene ring.

Active Methylene Compounds : Malononitrile is the quintessential active methylene compound used to generate the 3-carbonitrile functionality on the chromene ring. mdpi.comsharif.edunih.gov Its high reactivity is crucial for the initial Knoevenagel condensation step.

Enolisable Substrates : The choice of the enolizable substrate determines the substitution pattern on the benzo part of the pyran ring. Common substrates include:

Phenols : Substituted phenols like resorcinol (B1680541) or naphthols (e.g., α-naphthol) are frequently used to construct the core aromatic portion of the chromene system. mdpi.comnih.gov

Cyclic 1,3-Diketones : Compounds such as dimedone and 1,3-cyclohexanedione (B196179) are common reaction partners that lead to tetrahydro-4H-chromene derivatives. nih.govorientjchem.orgresearchgate.net

4-Hydroxycoumarin (B602359) : This substrate is also widely employed, resulting in the formation of pyrano[3,2-c]chromene systems. lew.roresearchgate.net

The table below illustrates the scope of reactants used in the synthesis of various 4H-chromene analogs.

| Reactant Type | Examples | Resulting Structural Feature |

| Aldehyde | p-Tolualdehyde, Benzaldehyde, 4-Chlorobenzaldehyde, 2-Nitrobenzaldehyde | Substituent at the C4 position |

| Active Methylene Compound | Malononitrile, Ethyl Cyanoacetate | C3-carbonitrile or C3-carboxylate |

| Enolisable Substrate | Resorcinol, Dimedone, 4-Hydroxycoumarin, α-Naphthol | Benzo-fused ring and its substituents |

The efficiency and rate of 4H-chromene synthesis are significantly influenced by the choice of catalyst. A wide array of catalysts, including organic bases, Lewis acids, and heterogeneous catalysts, have been successfully employed to promote the cascade reaction. researchgate.net

Simple organic bases are among the most common and cost-effective catalysts for this transformation. They function by deprotonating the active methylene compound, thereby facilitating the initial Knoevenagel condensation.

Piperidine : Piperidine is a classic and highly effective catalyst for the one-pot synthesis of 4H-chromenes. lew.ronih.gov It is frequently used in ethanolic solution to afford excellent yields of the desired products. nih.gov

Triethylamine : This organic base has also been reported to catalyze the reaction between salicylic (B10762653) aldehydes and malononitrile, leading to 2-iminochromene derivatives, which are key intermediates or final products depending on the reaction conditions. mdpi.com

Morpholine : Morpholine has been utilized in four-component tandem Knoevenagel-Michael reactions to produce complex polycyclic scaffolds related to the chromene core. researchgate.net

Lewis acids offer an alternative catalytic pathway, primarily by activating the aldehyde component towards nucleophilic attack. Metal triflates are particularly noteworthy as they are often stable in the presence of water and can be used in small, catalytic amounts. researchgate.net

Barium Triflame (Ba(OTf)₂) : Ba(OTf)₂ has been identified as an efficient Lewis acid catalyst for the three-component condensation of aldehydes, 1,3-diketones, and malononitrile. researchgate.net The choice of solvent system, such as PEG-water, can play a key role in the success of this catalytic system. researchgate.net

Other Metal Triflates : The catalytic activity of various metal triflates has been investigated, demonstrating that the selection of the appropriate Lewis acid is crucial for optimizing reaction outcomes. researchgate.net For instance, Sn(OTf)₂ has been used in sequential Friedel–Crafts type C−H functionalization/cyclization reactions to construct 4H-chromene scaffolds from naphthols. researchgate.net

The following table summarizes various catalytic systems reported for the synthesis of 4H-chromene-3-carbonitriles.

| Catalyst Type | Catalyst Example | Reactants | Typical Conditions | Reference |

| Organic Base | Piperazine | Aromatic Aldehyde, Malononitrile, Dimedone | Solvent-free | lew.ro |

| Organic Base | Piperidine | Aromatic Aldehyde, 3-(dimethylamino)phenol, Malononitrile | Ethanol | nih.gov |

| Lewis Acid | Ba(OTf)₂ | Aldehyde, 1,3-Diketone, Malononitrile | PEG-water, Room Temp | researchgate.net |

| Lewis Acid | Sn(OTf)₂ | Naphthols, Conjugated Diketones | N/A | researchgate.net |

| Organocatalyst | Pyridine-2-carboxylic acid | Substituted Aldehydes, Malononitrile, Dimedone | water–EtOH (1:1), Reflux | nih.govrsc.org |

Catalyst-Mediated Transformations in 4H-Chromene-3-carbonitrile Synthesis

Organocatalysis (e.g., Pyridine-2-carboxylic acid, D,L-proline)

Organocatalysis has emerged as a powerful tool for the synthesis of 4H-chromene-3-carbonitriles, offering mild, metal-free conditions. Catalysts like pyridine-2-carboxylic acid and proline have proven to be particularly effective.

Pyridine-2-carboxylic acid (P2CA) has been identified as a sustainable and rapid organocatalyst for the one-pot, multicomponent synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. nih.gov This approach typically involves the reaction of an aldehyde, malononitrile, and a C-H activated acid (like dimedone) under reflux conditions. nih.gov The efficiency of P2CA stems from its dual acid-base behavior, which is crucial for activating the reactants and facilitating the formation of intermediates. nih.gov Studies have shown that an optimal catalyst loading of 15 mol% can lead to product yields as high as 98% in remarkably short reaction times. nih.gov A significant advantage of P2CA is its recyclability; it can be recovered and reused for at least four cycles without a significant drop in its catalytic activity. nih.gov

D,L-proline is another effective organocatalyst for synthesizing 4H-chromene derivatives. It has been successfully used in the multicomponent reaction of aromatic aldehydes, malononitrile, and dimedone to produce 2-amino-3-cyano-4-aryl-tetrahydrobenzo[b]pyrans. Furthermore, L-proline has been instrumental in developing enantioselective syntheses of related pyran and chromene structures. doaj.org The use of L-proline as a catalyst has been demonstrated in three-component reactions involving salicylaldehydes, 1,3-cyclohexanediones, and various nucleophiles in ethanol, yielding a wide range of substituted 4H-chromene derivatives under mild, metal-free conditions. rsc.org

Green Chemistry Principles Applied to 4H-Chromene-3-carbonitrile Synthesis

The synthesis of 4H-chromene-3-carbonitriles has become a model for the application of green chemistry principles, focusing on benign solvents, sustainable catalysts, energy efficiency, and measurable environmental impact.

Development of Environmentally Benign Solvent Systems (e.g., Water, Ethanol, PEG-Water, Hydroalcoholic Media)

The shift away from volatile and toxic organic solvents is a cornerstone of green synthesis. For 4H-chromene-3-carbonitriles, several environmentally friendly solvent systems have been successfully implemented.

Hydroalcoholic Media : A simple mixture of water and ethanol (e.g., 1:1 ratio) has proven to be a highly effective medium for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. nih.gov This solvent system not only aligns with green chemistry principles but also facilitates a reduction in reaction time and simplifies product isolation. nih.govscispace.com

Water : As the most environmentally friendly solvent, water has been used as a medium for these syntheses, often in conjunction with ultrasound irradiation or specialized catalysts to promote the reaction. arabjchem.orgresearchgate.net

Polyethylene (B3416737) Glycol (PEG)-Water : Aqueous solutions of polyethylene glycol (PEG) are recognized as green, non-toxic, and biodegradable reaction media. lookchem.com An expeditious synthesis of 4H-chromenes has been achieved in a PEG-water system at room temperature, demonstrating the versatility of this solvent. tandfonline.comresearchgate.net The high hydrophilicity of PEG allows for easy product separation by simply adding water to the reaction mixture. lookchem.com

Utilization of Sustainable and Recyclable Catalysts (e.g., Nanocatalysts, GOQDs-NS-doped catalyst, plant extracts)

The development of catalysts that are not only efficient but also sustainable and reusable is a key area of research.

Nanocatalysts : A variety of nanocatalysts have been employed for the synthesis of 4H-chromenes due to their high surface area and catalytic activity. Magnetic nanoparticles (MNPs), such as those functionalized with chitosan (B1678972) (Fe3O4-chitosan) or copper (MNPs@Cu), offer the significant advantage of being easily separable from the reaction mixture using an external magnet, allowing for simple recovery and reuse. rsc.orgnih.govnih.gov Other examples include ZnO nanoparticles and nano-kaoline/BF3/Fe3O4, which have been used under solvent-free or greener solvent conditions. arabjchem.orgsharif.edu

GOQDs-NS-doped catalyst : An advanced, recyclable nanocatalyst consisting of sulfonic acid-functionalized, Fe3O4-supported magnetized graphene oxide quantum dots (Fe3O4@GOQD-O-(propane-1-sulfonic acid)) has been developed. scilit.comresearchgate.net This organic-inorganic nanocomposite has demonstrated high efficiency in the synthesis of 4H-chromene derivatives and can be reused multiple times without significant loss of activity. scilit.com

Plant Extracts : In a truly green approach, natural product extracts have been utilized as catalysts. For instance, the extract of orange juice has been successfully used as a catalyst in the one-pot synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives under solvent-free conditions, often combined with ultrasound irradiation. researchgate.netresearchgate.net

Implementation of Energy-Efficient Reaction Conditions (e.g., Microwave Irradiation, Ultrasound-Assisted Synthesis)

Alternative energy sources are increasingly used to drive chemical reactions more efficiently, often leading to shorter reaction times, higher yields, and milder conditions.

Ultrasound-Assisted Synthesis : Sonochemistry has been widely applied to the synthesis of 4H-chromenes. Ultrasonic irradiation can dramatically improve reaction efficiency by creating localized hot spots, leading to increased rates and reduced reaction times. arabjchem.org This technique has been successfully used for the catalyst-free synthesis of 2-amino-7-hydroxy-4H-chromenes in water and in syntheses employing various catalysts like magnetic nanoparticles or plant extracts. arabjchem.orgnih.govresearchgate.net

Microwave Irradiation : Microwave-assisted synthesis is another energy-efficient method that significantly reduces reaction times compared to conventional heating. researchgate.net It has been employed for the synthesis of various 4H-chromene derivatives, including those bearing phenoxypyrazole and phenylthiazolidinone moieties, often achieving high yields in just a few minutes. researchgate.netnih.govbiointerfaceresearch.com

The following table summarizes a comparison between conventional and energy-efficient methods for the synthesis of certain chromene derivatives.

| Method | Conditions | Reaction Time | Yield | Reference |

| Conventional | Reflux, DMF/AcOH | 4–7 hours | 70-85% | nih.gov |

| Microwave | 120 °C, DMF/AcOH | 8–10 minutes | 95-97% | nih.gov |

| Conventional | Reflux | 3-5 hours | 79% | researchgate.netresearchgate.net |

| Ultrasound | 70 °C, Orange Extract | 30-45 minutes | 94% | researchgate.netresearchgate.net |

Assessment of Green Metrics and Environmental Footprint (e.g., Atom Economy, E-factor, EcoScale)

To quantify the "greenness" of a synthetic route, several metrics have been developed. These have been applied to the synthesis of 4H-chromene-3-carbonitriles to provide a quantitative assessment of their environmental footprint.

Atom Economy (AE) : This metric calculates the efficiency of a reaction in converting the mass of reactants into the desired product. The P2CA-catalyzed synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives boasts a high Atom Economy of 99.36%, indicating that almost all atoms from the reactants are incorporated into the final product. nih.gov

E-factor (Environmental Factor) : The E-factor is the ratio of the mass of waste generated to the mass of the product. A lower E-factor signifies a greener process. The P2CA-catalyzed route has a low E-factor of 16.68. nih.gov

EcoScale : This is a semi-quantitative tool that evaluates the environmental impact of a chemical synthesis by assigning penalty points for non-ideal conditions (e.g., high temperature, hazardous reagents). The P2CA method achieved an EcoScale score of 82, which is classified as an "excellent" green synthesis. nih.gov Some catalyst-free methods have reported an atom economy of 95% and 100% carbon efficiency. researchgate.net

Derivatization Strategies and Post-Synthetic Modifications of 4H-Chromene-3-carbonitriles

The 4H-chromene-3-carbonitrile core is a versatile scaffold that can be further modified to generate a library of new compounds with potentially diverse properties. Derivatization strategies often target the functional groups introduced during the initial synthesis.

One approach involves a multi-step synthesis to produce 2-phenylamino-4H-chromene-3-carbonitriles. This process starts with the formation of a 2-iminocoumarin, which then undergoes a nitrogen/nitrogen displacement with an aromatic primary amine, followed by a reduction step to yield the final modified chromene. scirp.org

Another strategy involves leveraging a hydroxyl group on the chromene framework. For example, hydroxyl-substituted chromene-3-carbonitriles can be reacted with propargyl bromide to form the corresponding propargyl ethers. These ether derivatives serve as platforms for further modification via "click chemistry." Specifically, a copper-catalyzed reaction with an azide (B81097) (like 1-azido-2-chlorobenzene) can be used to attach a 1H-1,2,3-triazole ring, thus creating more complex molecular architectures. researchgate.net

Functional Group Transformations and Introductions on the 4H-Chromene-3-carbonitrile Core

The 4H-chromene-3-carbonitrile scaffold serves as a versatile template for a variety of functional group transformations, allowing for the synthesis of a diverse library of derivatives. A common strategy involves the introduction of various substituents at the 2-position of the chromene ring system. For instance, the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives is a well-established approach that introduces a key functional group for further molecular modifications.

One-pot multicomponent reactions are frequently employed for the synthesis of these compounds. nih.govrsc.org A typical approach involves the reaction of substituted aldehydes, malononitrile, and a suitable active methylene compound, such as dimedone, in the presence of a catalyst. nih.govrsc.org Pyridine-2-carboxylic acid (P2CA) has been identified as a sustainable and rapid catalyst for this transformation, promoting high yields in relatively short reaction times under green chemistry principles. nih.govrsc.org The reaction is often carried out in a water-ethanol solvent mixture under reflux conditions. nih.govrsc.org The scope of this reaction is broad, with various substituted aldehydes readily participating to afford the corresponding 2-amino-4H-chromene-3-carbonitriles in excellent yields. nih.gov

Table 1: Synthesis of 2-Amino-4H-chromene-3-carbonitrile Derivatives

| Aldehyde | Product | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | 2-Amino-4-phenyl-4H-chromene-3-carbonitrile | Pyridine-2-carboxylic acid | Water:EtOH (1:1) | 95 |

| 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile | Pyridine-2-carboxylic acid | Water:EtOH (1:1) | 98 |

| 4-Methylbenzaldehyde (p-Tolualdehyde) | 2-Amino-4-(p-tolyl)-4H-chromene-3-carbonitrile | Pyridine-2-carboxylic acid | Water:EtOH (1:1) | 96 |

| 4-Methoxybenzaldehyde | 2-Amino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile | Pyridine-2-carboxylic acid | Water:EtOH (1:1) | 94 |

Synthesis of Fused Polycyclic Chromene Systems (e.g., Dihydropyrano[3,2-c]chromene)

The synthesis of fused polycyclic chromene systems, such as dihydropyrano[3,2-c]chromenes, represents an important extension of chromene chemistry, leading to compounds with a distinct and often enhanced pharmacological profile. These complex heterocyclic systems are typically synthesized through one-pot, three-component condensation reactions. scispace.comnih.govorgchemres.orgderpharmachemica.com This approach involves the reaction of an aromatic aldehyde, malononitrile, and 4-hydroxycoumarin in the presence of a catalyst. scispace.comnih.govorgchemres.orgderpharmachemica.com

A variety of catalysts have been successfully employed for this transformation, including N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) and poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) (PBBS), which have been shown to be effective in hydroalcoholic media. scispace.com The use of DABCO as a catalyst in solvent-free conditions also provides a rapid, clean, and highly efficient method for the synthesis of these derivatives. nih.gov Furthermore, nano-silica supported 1,5-diazabicyclo(4.3.0)non-5-en (DBN) has been utilized as a reusable catalyst in aqueous media, highlighting the development of environmentally benign synthetic protocols. orgchemres.org The reaction proceeds smoothly with a range of aromatic aldehydes, including those with electron-donating and electron-withdrawing groups, to afford the desired dihydropyrano[3,2-c]chromene derivatives in good to excellent yields. nih.gov The structure of 2-amino-5-oxo-4-p-tolyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile has been confirmed through spectral methods and X-ray diffraction studies. researchgate.net

The mechanism of this reaction is thought to involve a Knoevenagel condensation between the aromatic aldehyde and malononitrile, followed by a Michael addition of 4-hydroxycoumarin to the resulting α,β-unsaturated nitrile. The final step is an intramolecular cyclization and tautomerization to yield the stable dihydropyrano[3,2-c]chromene ring system. The acidic sites of some catalysts can facilitate the activation of the carbonyl group in the aromatic aldehyde, thereby promoting the initial Knoevenagel condensation. jwent.net

Table 2: Synthesis of Dihydropyrano[3,2-c]chromene Derivatives

| Aromatic Aldehyde | Product | Catalyst | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | DABCO | 100°C, Solvent-free | 95 |

| 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | DABCO | 100°C, Solvent-free | 92 |

| 4-Methylbenzaldehyde (p-Tolualdehyde) | 2-Amino-5-oxo-4-(p-tolyl)-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | DABCO | 100°C, Solvent-free | 94 |

| 3-Nitrobenzaldehyde | 2-Amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | Fe3O4@SiO2-SO3H | Methanol, 80°C | 98 |

Elucidation of Reaction Pathways and Proposed Mechanisms

The most common and efficient route to synthesize the 2-amino-4H-chromene-3-carbonitrile core structure involves a domino sequence of reactions. This sequence typically begins with a Knoevenagel condensation, followed by a Michael addition, and concludes with an intramolecular cyclization and tautomerization.

The formation of the chromene ring is initiated by a base-catalyzed Knoevenagel condensation. rsc.org In the synthesis of a compound like this compound, this would involve the reaction between p-tolualdehyde and an active methylene compound, such as malononitrile.

Knoevenagel Condensation: A basic catalyst abstracts a proton from malononitrile, creating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-tolualdehyde. The resulting intermediate subsequently undergoes dehydration (loss of a water molecule) to yield a p-tolyl-substituted benzylidenemalononitrile, also known as a Knoevenagel adduct. rsc.orgresearchgate.net

Michael Addition: The second stage of the sequence is a Michael addition. In this step, a nucleophile, typically the enolate of a 1,3-dicarbonyl compound (like dimedone) or a phenoxide, attacks the electron-deficient β-carbon of the Knoevenagel adduct. rsc.org This conjugate addition results in the formation of a new carbon-carbon bond and a new, larger intermediate that contains all the necessary atoms for the final chromene ring. rsc.org This tandem Knoevenagel condensation/Michael addition protocol is a powerful strategy for constructing the chromene framework. mdpi.com

The intermediate formed from the Michael addition undergoes a rapid intramolecular cyclization to form the heterocyclic pyran ring.

Intramolecular Cyclization: The oxygen atom of the hydroxyl group (from the salicylaldehyde (B1680747) precursor) or the enol attacks one of the nitrile groups of the malononitrile moiety. rsc.orgnih.gov This nucleophilic attack leads to the closure of the six-membered dihydropyran ring, forming an imino intermediate.

Tautomerization: The cyclized imino intermediate is generally unstable and undergoes tautomerization to form the more stable 2-amino-4H-chromene-3-carbonitrile structure. nih.govmdpi.com This final step involves a proton shift to yield the final, aromatic-like, and stable product. The disappearance of the aldehyde proton signal and the appearance of a new signal for the C4-H proton in 1H-NMR spectra confirm the successful cyclization. researchgate.net

Role of Catalyst Behavior in Reaction Kinetics and Stereoselectivity

The choice of catalyst is crucial in the synthesis of 4H-chromene-3-carbonitriles, as it significantly influences the reaction rate (kinetics), yield, and in some cases, the stereochemical outcome. nih.govnih.gov A wide array of catalysts have been employed, ranging from simple bases and acids to more complex organocatalysts and nanoparticles. nih.govmdpi.com

Base Catalysts: Basic catalysts like triethylamine, DBU, or piperidine are commonly used. rsc.orgnih.gov They function by deprotonating the active methylene compound (malononitrile) to initiate the Knoevenagel condensation and facilitate the formation of the nucleophile for the subsequent Michael addition. rsc.org

Acid Catalysts: Lewis or Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), can also catalyze the reaction, often by activating the aldehyde carbonyl group towards nucleophilic attack. mdpi.comnih.gov

Bifunctional Catalysts: Some organocatalysts, like pyridine-2-carboxylic acid (P2CA), exhibit dual acid-base behavior. nih.govrsc.org The carboxylic acid moiety can activate the aldehyde, while the basic nitrogen atom can deprotonate the active methylene compound, leading to enhanced reaction rates and high yields under mild, green conditions. nih.govrsc.org

Nanocatalysts: Magnetic nanoparticles, such as ZnFe₂O₄, have been developed as efficient and recyclable heterogeneous catalysts. mdpi.com These materials can possess both Lewis acid and base sites, providing a synergistic catalytic effect. mdpi.com

The catalyst not only affects the reaction speed but can also be engineered to control the stereoselectivity of the reaction, particularly in asymmetric synthesis.

| Catalyst Type | Example(s) | Role in Reaction Mechanism | Typical Conditions | Ref |

| Organic Base | DBU, Triethylamine | Deprotonates active methylene compounds for Knoevenagel and Michael steps. | Room temperature, aqueous or alcoholic media. | nih.gov, rsc.org |

| Organo-Acid | p-TsOH | Activates carbonyl group; promotes dehydration and cyclization. | Elevated temperature, often used with a base. | nih.gov, mdpi.com |

| Bifunctional | Pyridine-2-carboxylic acid (P2CA) | Dual acid-base catalysis for simultaneous activation of electrophile and nucleophile. | Reflux in water–EtOH mixture. | nih.gov, rsc.org |

| Nanoparticle | ZnFe₂O₄@dimethylglyoxime | Heterogeneous catalyst with Lewis acid and base sites; allows for easy recovery. | Room temperature, ethanol. | mdpi.com |

| Chiral Lewis Acid | Ni(II)–bis(oxazoline) complex | Creates a chiral environment to induce enantioselectivity in the Michael addition step. | Low temperature (-40 °C), CHCl₃. | nih.gov |

Chiral Aspects in 4H-Chromene-3-carbonitrile Synthesis and Diastereomer Determination

The C4 carbon of the 4H-chromene ring is a stereocenter. When synthesized from achiral precursors using a non-chiral catalyst, this compound is formed as a racemic mixture (an equal mixture of both enantiomers). The development of enantioselective methods to control this stereocenter is a significant area of research.

Asymmetric Catalysis: The synthesis of enantioenriched 4H-chromenes can be achieved by using chiral catalysts. nih.gov For instance, a chiral Ni(II)-bis(oxazoline) complex can catalyze the conjugate addition of a β-dicarbonyl compound to an ortho-quinone methide (an intermediate in some synthetic routes), leading to the formation of the 4H-chromene product with high enantiomeric excess (up to 95% ee). nih.govrsc.org The chiral catalyst creates a three-dimensional pocket that favors one direction of attack, leading to the preferential formation of one enantiomer.

Diastereomer Formation and Determination: If the reaction involves precursors that lead to the formation of a second stereocenter, a mixture of diastereomers can be produced. For example, the synthesis of certain chroman-4-one derivatives, which are structurally related to chromenes, has been reported to yield diastereomeric mixtures. acs.org The ratio of these diastereomers is typically determined using proton NMR (¹H NMR) spectroscopy by integrating the signals corresponding to each distinct isomer. acs.org The absolute configuration of separated enantiomers can be challenging to determine. While X-ray crystallography is the definitive method, obtaining suitable crystals can be difficult. In such cases, vibrational circular dichroism (VCD) spectroscopy, which compares experimental spectra to those calculated for known configurations, can be a powerful alternative. acs.org

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Through the analysis of 1H and 13C NMR spectra, a complete assignment of the protons and carbons in the 2-(p-Tolyl)-4H-chromene-3-carbonitrile framework can be achieved.

The 1H NMR spectrum of the 4H-chromene-3-carbonitrile scaffold provides distinct signals that are characteristic of its structure. The proton at the C4 position of the chromene ring typically appears as a singlet. In related structures, this signal is often found in the range of 4.40-5.81 ppm. mdpi.comresearchgate.net The aromatic protons of the chromene and the p-tolyl rings would exhibit complex multiplets in the aromatic region of the spectrum, generally between 6.8 and 8.0 ppm. The methyl group of the p-tolyl substituent would present a characteristic singlet at approximately 2.26 ppm. researchgate.net

The 13C NMR spectrum provides complementary information, confirming the carbon skeleton. The carbon of the nitrile group (C≡N) is typically observed around 119-120 ppm. researchgate.net The carbon atoms of the aromatic rings resonate in the 113-154 ppm range, with the specific shifts influenced by their electronic environment. researchgate.net The C4 carbon of the chromene ring is characteristically found in the aliphatic region, with a chemical shift around 37 ppm, while the methyl carbon of the tolyl group appears at approximately 21 ppm. researchgate.net

Interactive Table: Representative NMR Chemical Shifts for a 4-Aryl-4H-Chromene-3-Carbonitrile Framework

| Atom Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |

| CH3 (Tolyl) | ~2.26 (singlet) | ~21.0 |

| C4-H | ~4.40 (singlet) | ~37.0 |

| C3 | - | ~58.5 |

| Aromatic-H | ~7.12-7.87 (multiplets) | ~113-154 |

| C≡N | - | ~119.7 |

| C2 | - | ~160.0 |

Note: The chemical shifts are based on data from closely related structures, such as 2-amino-5-oxo-4-p-tolyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, and serve as representative values. researchgate.net

To further validate the structural assignment, experimental NMR data can be correlated with theoretical predictions from computational methods. Density Functional Theory (DFT) calculations are frequently used to predict 1H and 13C chemical shifts. mdpi.com This approach involves optimizing the molecular geometry and then calculating the NMR shielding tensors. mdpi.com

Studies on related chromanone scaffolds have shown that DFT-predicted chemical shifts correspond closely with experimentally observed values, particularly for the aromatic portion of the molecule. mdpi.com By comparing the calculated shifts with the experimental spectrum, a high level of confidence in the structural assignment can be achieved. researchgate.net This correlation is a powerful tool for distinguishing between potential isomers and confirming the precise molecular architecture. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. For this compound, the IR spectrum is dominated by a sharp, intense absorption band corresponding to the nitrile (C≡N) stretching vibration. This peak is highly characteristic and is typically observed in the range of 2190–2230 cm⁻¹. sharif.eduscirp.org

Other significant absorption bands include those for the aromatic C=C stretching vibrations, which appear in the 1610–1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings and the methyl group are expected above 3000 cm⁻¹ and around 2930-2880 cm⁻¹, respectively. sharif.edu The presence of the ether linkage (C-O-C) in the chromene ring would give rise to stretching vibrations typically found in the 1250-1050 cm⁻¹ range. sharif.edu

Interactive Table: Characteristic IR Absorption Frequencies for the 4H-Chromene-3-carbonitrile Framework

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Alkyl) | Stretch | 2980 - 2880 |

| C≡N (Nitrile) | Stretch | 2230 - 2190 |

| C=C (Aromatic) | Stretch | 1610 - 1450 |

| C-O (Ether) | Stretch | 1250 - 1050 |

Note: Data compiled from various 4H-chromene derivatives. sharif.eduscirp.orgnih.govjwent.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous determination of a compound's molecular formula. By providing a highly accurate mass measurement (typically with sub-ppm accuracy), HRMS allows for the calculation of the elemental composition. nih.gov

For this compound, the molecular formula is C17H13NO. HRMS analysis, often using techniques like electrospray ionization (ESI), would measure the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). The experimentally determined mass is then compared to the theoretically calculated mass for the proposed formula. A close match between these values provides definitive confirmation of the molecular formula. scirp.org

Interactive Table: HRMS Data for Molecular Formula Validation of C17H13NO

| Ion | Calculated Exact Mass (m/z) | Found Mass (m/z) |

| [M+H]⁺ | 248.1070 | Hypothetical Value |

| [M+Na]⁺ | 270.0889 | Hypothetical Value |

Note: The calculated exact mass is based on the most abundant isotopes of each element. The "Found Mass" would be determined experimentally.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray crystallography provides the most definitive evidence of molecular structure, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state.

Analysis of the crystal structure of related chromene derivatives reveals the importance of non-covalent interactions in stabilizing the crystal lattice. researchgate.netnih.gov For this compound, the crystal packing would likely be governed by a combination of weak hydrogen bonds and π-π stacking interactions.

Weak C-H···N hydrogen bonds may form between the aromatic C-H donors and the nitrogen atom of the nitrile group of an adjacent molecule. nih.gov Furthermore, C-H···π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, are also common in stabilizing the crystal packing of such compounds. nih.gov

Given the presence of two aromatic systems (the chromene moiety and the p-tolyl group), π-π stacking interactions are expected to play a significant role. These interactions involve the face-to-face or offset stacking of the aromatic rings, with typical centroid-to-centroid distances in the range of 3.5–3.8 Å. nih.gov These collective interactions create a stable, three-dimensional supramolecular network in the crystal. nih.gov

Interactive Table: Common Intermolecular Interactions in Related Crystal Structures

| Interaction Type | Donor-Acceptor | Typical Distance (Å) |

| C-H···N Hydrogen Bond | C-H ··· N≡C | H···N: ~2.6 |

| C-H···π Interaction | C-H ··· Cg (ring centroid) | H···Cg: ~2.7 |

| π-π Stacking | Cg ··· Cg | Cg···Cg: 3.5 - 3.8 |

Note: Data is based on analyses of similar molecular structures. nih.govnih.gov

Conformational Analysis of the 4H-Pyran Ring and Substituents

The structural elucidation of chromene derivatives through advanced spectroscopic and crystallographic techniques reveals critical insights into the conformation of the heterocyclic 4H-pyran ring and the spatial orientation of its substituents. The conformation of this ring is not planar and typically adopts non-planar forms such as sofa, half-chair, or envelope conformations, influenced by the nature and position of its substituents.

Detailed X-ray crystallographic studies on compounds structurally related to this compound provide a strong basis for understanding its likely three-dimensional structure. The 4H-pyran ring, being a six-membered heterocyclic ring with one sp³-hybridized carbon atom (C4), is inherently puckered. The degree and nature of this puckering are described by specific parameters, including torsion angles and Cremer-Pople puckering parameters (Q, θ, φ).

In many 4H-chromene derivatives, the heterocyclic pyran ring is found to adopt either a sofa or a half-chair conformation. nih.gov For instance, in a study of various pyranochromene derivatives, the pyran ring of the chromene moiety was observed to adopt a half-chair conformation in two of the analyzed compounds, while a third adopted a sofa conformation. nih.gov Similarly, in a crystal structure of a 2-amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile, the heterocyclic ring is best described as having an envelope conformation, with the C3 atom serving as the flap. nih.gov Another related compound, 2-methyl-amino-3-nitro-4-p-tolyl-pyrano[3,2-c]chromen-5(4H)-one, features a pyran ring in a shallow envelope conformation, where the stereogenic carbon atom is displaced from the plane of the other atoms. nih.gov

Conversely, some analyses of similar structures, such as 2-amino-7-hydroxy-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile, indicate that the 4H-chromene ring system can be nearly planar. nih.gov This near-planarity is quantified by small puckering parameters. nih.gov The specific conformation adopted is a delicate balance of steric and electronic effects imparted by the substituents on the ring.

The puckering parameters provide a quantitative description of the ring's conformation. The table below summarizes these parameters for the pyran ring in several related chromene derivatives, illustrating the common conformational states.

| Compound Derivative | Pyran Ring Conformation | Q (Å) | θ (°) | φ (°) | Reference |

|---|---|---|---|---|---|

| Pyranochromene Derivative A | Half-Chair | 0.4850 (14) | 53.26 (17) | 271.70 (19) | nih.gov |

| Pyranochromene Derivative B | Half-Chair | 0.507 (2) | 128.9 (2) | 92.7 (3) | nih.gov |

| Pyranochromene Derivative C | Sofa | 0.5130 (16) | 57.83 (18) | 234.6 (2) | nih.gov |

| 2-amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile | Envelope | 0.099 (2) | 109.8 (12) | 6.5 (14) | nih.gov |

| Compound Derivative | Substituent at C4 | Dihedral Angle (°) | Reference |

| 2-amino-7-hydroxy-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile | 4-hydroxyphenyl | 85.29 (5) | nih.gov |

| 2-methyl-amino-3-nitro-4-p-tolyl-pyrano[3,2-c]chromen-5(4H)-one | p-tolyl | 87.62 (7) | nih.gov |

| 2-amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile | 4-methoxyphenyl | 86.08 (6) | nih.gov |

Based on this collective data from analogous structures, it is predicted that the 4H-pyran ring in this compound adopts a non-planar conformation, likely a sofa or half-chair form. The p-tolyl group at the C4 position is expected to be oriented nearly perpendicular to the mean plane of the chromene ring system to minimize steric interactions.

Computational Chemistry and Quantum Mechanical Studies of 2 P Tolyl 4h Chromene 3 Carbonitrile and Analogs

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of 4H-chromene derivatives. researchgate.netmaterialsciencejournal.org By utilizing functionals such as B3LYP combined with basis sets like 6-311G(d,p) or 6-311++G(d,p), researchers can accurately predict the three-dimensional arrangement of atoms in these molecules. researchgate.netekb.eg

Theoretical calculations for various 4H-benzo[h]chromene derivatives have shown that their equilibrium geometries are typically non-planar. ekb.eg The optimization process yields critical data on bond lengths, bond angles, and dihedral angles, which are foundational for understanding the molecule's stability and conformational preferences. researchgate.net These optimized structures serve as the basis for subsequent calculations of electronic and photophysical properties. The DFT approach has been demonstrated to provide theoretical properties that are in good agreement with experimental spectroscopic data for related heterocyclic systems. researchgate.net

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and electronic properties of molecules. rjptonline.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. materialsciencejournal.orgdntb.gov.ua A smaller energy gap suggests higher polarizability and greater chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org

In studies of related chromene derivatives, the HOMO is often localized over the π-system of the chromene core and electron-rich substituents, while the LUMO is distributed over the electron-accepting regions, such as the carbonitrile group. researchgate.net This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. For example, in a study of a synthesized 2-(p-tolyl)-2,3-dihydro-1H-perimidine, a related heterocyclic system, the calculated HOMO-LUMO energy gap was 4.25 eV, indicating a significant potential for charge transfer within the molecule. materialsciencejournal.orgdntb.gov.ua Computational studies on coumarin-based pyrano-chromene derivatives revealed that compounds with smaller energy gaps (e.g., 5.168 eV) exhibit greater softness and lower hardness, correlating with higher reactivity. rsc.orgresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for 4H-Chromene Analogs Calculated using DFT methods.

| Compound/Analog | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-amino-pyrano[3,2-c]chromene-3-carbonitrile (4a) rsc.orgresearchgate.net | - | - | 5.168 |

| 2-amino-pyrano[3,2-c]chromene-3-carboxylic acid methyl ester (4b) rsc.orgresearchgate.net | - | - | 6.308 |

| 2-(p-tolyl)-2,3-dihydro-1H-perimidine materialsciencejournal.orgdntb.gov.ua | -4.85 | -0.60 | 4.25 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. rjptonline.orgmdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent regions of varying potential. Red colors indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue colors denote electron-poor regions (positive potential), which are prone to nucleophilic attack. ekb.eg

For 4H-chromene-3-carbonitrile analogs, MEP maps typically show negative potential localized around the electronegative nitrogen atom of the nitrile group and the oxygen atom of the pyran ring. These sites represent the most likely areas for interaction with electrophiles. ekb.eg Conversely, the hydrogen atoms, particularly those attached to the aromatic rings, exhibit positive potential and are thus sites for potential nucleophilic interactions. ekb.eg Local reactivity descriptors, such as the Fukui function, can be calculated to provide a more quantitative measure of the reactivity at specific atomic sites, further refining the predictions made from MEP analysis. ekb.eg

Understanding the distribution of electronic charge across a molecule is fundamental to explaining its reactivity and intermolecular interactions. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are two common methods used to calculate atomic charges. dntb.gov.ua While Mulliken analysis is straightforward, its results are known to be highly sensitive to the basis set used in the calculation. researchgate.net

NBO analysis is often considered more robust as it provides a description of the charge distribution in terms of localized orbitals. researchgate.net For heterocyclic compounds like 2-(p-Tolyl)-4H-chromene-3-carbonitrile, NBO analysis can reveal significant charge delocalization and hyperconjugative interactions. dntb.gov.ua Studies on related structures show that electronegative atoms, such as the oxygen of the chromene ring and the nitrogen of the carbonitrile group, carry a significant negative charge. The carbon atom of the nitrile group and the carbon atom attached to the chromene oxygen typically exhibit a positive charge, making them electrophilic centers. dntb.gov.ua

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction and Solvent Effects

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. cnr.it By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Visible spectrum, providing information on the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths. ekb.egrjptonline.org

For 4H-benzo[h]chromene derivatives, TD-DFT calculations have been performed to investigate their electronic spectra in different organic solvents. ekb.eg These studies often reveal that the solvent environment can influence the absorption properties. A blue shift (hypsochromic shift) in the absorption spectrum is commonly observed as solvent polarity increases, which can be accurately modeled by including solvent effects in the TD-DFT calculations, for example, through the Polarizable Continuum Model (PCM). ekb.eg The agreement between theoretical and experimental spectra validates the computational methodology and allows for a detailed assignment of the electronic transitions, which are often characterized as π → π* or n → π* in nature. researchgate.net

Theoretical Investigation of Photophysical Properties (e.g., Non-Linear Optical Properties)

Organic molecules with extensive π-conjugated systems, like 4H-chromene derivatives, often exhibit significant non-linear optical (NLO) properties. nih.gov These properties are of great interest for applications in optoelectronics and photonics. Computational methods are essential for predicting NLO behavior, which is characterized by parameters such as polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. ekb.eg

DFT calculations have been employed to evaluate the NLO properties of various chromene derivatives. rsc.orgresearchgate.net These studies have shown that the presence of donor-acceptor groups across the π-conjugated framework enhances intramolecular charge transfer, leading to large hyperpolarizability values. nih.gov For instance, computational analysis of coumarin-based pyrano-chromene derivatives demonstrated that these compounds possess distinct NLO properties, with calculated average polarizability ⟨α⟩ and second hyperpolarizability (γ) values indicating their potential for use in NLO devices. rsc.orgresearchgate.net

Table 2: Calculated Non-Linear Optical (NLO) Properties for a Chromene Analog Calculated for 2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile (4a). rsc.orgresearchgate.net

| NLO Parameter | Calculated Value | Unit |

| Average Polarizability ⟨α⟩ | 6.77005 × 10-23 | esu |

| Second Hyperpolarizability (γtot) | 0.145 × 104 | esu |

Computationally Derived Structure-Reactivity Relationships for 4H-Chromene-3-carbonitriles

Computational studies are instrumental in establishing structure-reactivity relationships (SRRs) for classes of compounds like 4H-chromene-3-carbonitriles. researchgate.netnih.gov By systematically modifying the molecular structure—for example, by introducing different substituents on the aryl ring—and calculating the resulting changes in electronic and geometric parameters, researchers can develop predictive models for chemical reactivity and biological activity. nih.govresearchgate.net

For the 4H-chromene-3-carbonitrile scaffold, computational analyses have shown that the nature and position of substituents on the 4-aryl ring significantly influence the molecule's properties. nih.govresearchgate.net Electron-donating groups tend to increase the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO, both of which can lead to a reduction in the HOMO-LUMO energy gap. rsc.org This tuning of the frontier orbitals directly impacts the molecule's reactivity, spectral properties, and potential as, for example, an anticancer agent or a kinase inhibitor. nih.gov These computational insights guide the rational design of new derivatives with optimized properties for specific applications. nih.govnih.gov

Global Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness, Softness)

Global reactivity descriptors, derived from the principles of conceptual Density Functional Theory (DFT), are fundamental in predicting the chemical reactivity and stability of molecular systems. These descriptors, including electronegativity (χ), chemical hardness (η), and chemical softness (S), are calculated from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A comprehensive computational analysis focused specifically on this compound is not extensively detailed in the available literature. However, studies on analogous chromene derivatives provide significant insights into the electronic characteristics and reactivity profiles that can be extrapolated to the target molecule.

Quantum chemical calculations on various chromene-based structures consistently demonstrate the utility of these descriptors in understanding their chemical behavior. For instance, a theoretical investigation on coumarin-based pyrano-chromene derivatives, utilizing the M06-2X/6-31G(d,p) level of theory, established a clear relationship between the HOMO-LUMO energy gap and the global reactivity parameters. researchgate.net The findings revealed that a compound with a smaller energy gap possesses lower chemical hardness and, consequently, greater softness, which is indicative of higher chemical reactivity. researchgate.net

Similarly, computational studies on 4H-benzo[h]chromene derivatives, carried out at the B3LYP/6-311++G(d,p) level of theory, have also underscored the importance of calculating global reactivity descriptors to predict their molecular stability and reactivity. ekb.eg These studies affirm that the nature and position of substituents on the chromene framework significantly modulate the frontier orbital energies and, by extension, the global reactivity descriptors. The electron-donating nature of the p-tolyl group at the C2 position of this compound is anticipated to influence the molecule's electronic properties, though precise quantitative data from dedicated studies remains to be published.

To provide a comparative perspective, the following table presents calculated global reactivity descriptors for an analogous chromene derivative from a published computational study.

Interactive Data Table of Global Reactivity Descriptors for a Chromene Analog

| Compound Name | Computational Method | Chemical Hardness (η) [eV] | Chemical Softness (S) [eV⁻¹] | Reference |

| 2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile | M06-2X/6-31G(d,p) | 0.094 | 5.266 | researchgate.net |

The data illustrates that a low value of chemical hardness corresponds to a high value of chemical softness, a characteristic feature of a reactive molecule. researchgate.net This inverse relationship is a cornerstone of chemical reactivity theory. While these values are for a more complex pyrano-chromene system, they provide a valuable benchmark for understanding the electronic nature of the broader chromene class of compounds. Further theoretical work is necessary to specifically quantify the global reactivity descriptors for this compound.

Structure Reactivity and Structure Property Relationship Studies of 2 P Tolyl 4h Chromene 3 Carbonitrile Systems

Influence of the p-Tolyl Substituent on Electronic and Steric Effects within the 4H-Chromene-3-carbonitrile Scaffold

Electronic Effects: The primary electronic influence of the p-tolyl group is dictated by its methyl substituent. The methyl group is a well-characterized electron-donating group (EDG) through a combination of inductive effects and hyperconjugation. This electron-donating nature can be quantified using Hammett substituent constants, which provide a measure of the electronic influence of a substituent on a reaction center. wikipedia.org For a methyl group in the para position, the Hammett constant (σp) is approximately -0.17. viu.ca This negative value confirms its electron-releasing character.

In the context of the 2-(p-tolyl)-4H-chromene-3-carbonitrile system, this electron-donating effect increases the electron density of the fused aromatic system. This can influence the molecule's reactivity, particularly the susceptibility of the chromene ring to electrophilic or nucleophilic attack. The increased electron density may enhance reactions with electrophiles and potentially stabilize cationic intermediates. science.govyoutube.com

Steric Effects: Compared to an unsubstituted phenyl group, the p-tolyl group introduces additional steric bulk due to the presence of the methyl group. mdpi.com While not exceedingly large, this steric hindrance can play a significant role in several aspects:

Reaction Kinetics: The steric presence of the p-tolyl group can hinder the approach of reactants to nearby functional groups, potentially slowing down reaction rates compared to less bulky analogues. organic-chemistry.org

Conformational Preferences: The bulkiness of the group can influence the preferred rotational conformation (torsional angle) of the aryl ring relative to the chromene plane, which in turn can affect the extent of π-conjugation and, consequently, the electronic and photophysical properties.

Solid-State Packing: In the crystalline state, the steric demands of the p-tolyl group can dictate intermolecular packing arrangements, influencing properties like solubility and melting point.

The interplay of these modest electron-donating and steric effects makes the p-tolyl group a useful substituent for fine-tuning the chemical and physical properties of the 4H-chromene-3-carbonitrile scaffold.

Modulation of Chemical Reactivity through Systematic Structural Modifications in the 4H-Chromene-3-carbonitrile Series

The chemical reactivity of the 4H-chromene-3-carbonitrile system can be systematically modulated by structural modifications, not only at the 2-position but also at other sites, particularly the 4-position. These modifications influence the electron density distribution and steric accessibility of the scaffold, affecting its behavior in various chemical transformations.

The synthesis of 2-amino-4-aryl-4H-chromene-3-carbonitriles is commonly achieved through a one-pot, three-component reaction involving an aldehyde, malononitrile (B47326), and a phenol (B47542) or naphthol derivative. nih.govnih.gov The choice of the initial aldehyde directly determines the substituent at the 4-position of the resulting chromene. Studies have shown that the electronic nature of the substituent on the aromatic aldehyde has a marked effect on reaction times and yields. Aldehydes bearing electron-withdrawing groups (EWGs) tend to decrease reaction times, as they make the carbonyl carbon more electrophilic and susceptible to initial nucleophilic attack by the malononitrile carbanion. researchgate.net Conversely, aldehydes with strong electron-donating groups (EDGs) may slow the reaction. researchgate.net

| Entry | Aldehyde Substituent (at 4-position) | Electronic Nature | Typical Reaction Time | Typical Yield (%) |

|---|---|---|---|---|

| 1 | 4-NO₂ | Strong EWG | Shorter | High |

| 2 | 4-Cl | Weak EWG | Moderate | High |

| 3 | -H (Unsubstituted) | Neutral | Moderate | High |

| 4 | 4-CH₃ (p-tolyl) | Weak EDG | Moderate-Longer | Good to High |

| 5 | 4-OCH₃ | Strong EDG | Longer | Good |

This table is a generalized representation based on findings reported in the literature. researchgate.netnih.gov Actual results can vary based on specific catalyst, solvent, and temperature conditions.

Beyond its synthesis, the reactivity of the formed 4H-chromene scaffold is also tunable. The C=C bond within the pyran ring can participate in various reactions. For instance, chromene derivatives can undergo cycloaddition reactions. researchgate.netrsc.org The feasibility and regioselectivity of such reactions are influenced by the electronic nature of the substituents on the chromene core. Furthermore, the scaffold can react with nucleophiles. In intramolecular Rauhut–Currier reactions, the electronic properties of substituents on the chromene system dictate whether nucleophilic attack occurs preferentially at certain positions, leading to different cyclized products like 2H- or 4H-chromenes. nih.govacs.org Electron-withdrawing groups can facilitate nucleophilic attack, enhancing the reactivity of the system as a Michael acceptor. acs.org

Investigation of Photophysical Properties of 4H-Chromene-3-carbonitrile Chromophores

Derivatives of 4H-chromene-3-carbonitrile are recognized as important chromophores with applications in fluorescent probes and materials science. Their photophysical properties, such as light absorption and emission, are highly dependent on their molecular structure.

The photophysical behavior of a chromophore is defined by its electronic absorption and fluorescence emission spectra.

Absorption: The absorption spectrum arises from the transition of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) upon absorbing a photon of a specific energy. For 4H-chromene-3-carbonitrile systems, these transitions, typically π-π* in nature, occur in the ultraviolet-visible (UV-Vis) region. The wavelength of maximum absorption is denoted as λmax,abs.

Emission: Following excitation to a higher electronic state, the molecule can relax to the ground state by emitting a photon. This process is known as fluorescence. The fluorescence spectrum is characterized by a maximum emission wavelength, λmax,em. The emission occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift. A large Stokes shift is often desirable for fluorescence applications to minimize self-absorption and improve signal detection.

While specific spectral data for this compound is not extensively reported, studies on analogous pyran-carbonitrile and benzanthrone derivatives show significant Stokes shifts and fluorescence emission that can be controlled by molecular substitutions and solvent properties. researchgate.netresearchgate.net

The absorption and emission characteristics of 4H-chromene-3-carbonitrile chromophores can be precisely tuned by altering the substituents on the aromatic scaffold. This structure-property relationship allows for the rational design of molecules with desired optical properties.

The electronic nature of the substituent at the 2-aryl position plays a crucial role. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modify the HOMO and LUMO energy levels and the energy gap between them.

Electron-Donating Groups (EDGs): An EDG like the p-tolyl group increases the energy of the HOMO more than the LUMO. This reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in both the absorption and emission spectra compared to an unsubstituted phenyl analogue.

Electron-Withdrawing Groups (EWGs): An EWG, such as a nitro or cyano group, lowers the energy of both the HOMO and LUMO, but typically has a stronger stabilizing effect on the LUMO. This also tends to reduce the HOMO-LUMO gap, often leading to a bathochromic shift.

The predictable nature of these shifts allows for the fine-tuning of the color of light absorbed and emitted by the chromophore. This principle is fundamental to the design of functional dyes and fluorescent materials.

| 2-Aryl Substituent | Electronic Nature | Expected Shift in λmax (vs. Phenyl) | Resulting Color |

|---|---|---|---|

| 2-(p-Nitrophenyl) | Strong EWG | Bathochromic (Red Shift) | Shift towards yellow/orange |

| 2-Phenyl | Neutral | Reference | Shift towards blue/violet |

| 2-(p-Tolyl) | Weak EDG | Bathochromic (Red Shift) | Shift towards green/yellow |

| 2-(p-Methoxyphenyl) | Strong EDG | Stronger Bathochromic (Red Shift) | Shift towards orange/red |

This table illustrates general trends in structure-property relationships for D-π-A dyes and represents expected outcomes rather than specific experimental data. researchgate.netresearchgate.net

Future Perspectives and Emerging Research Avenues for 2 P Tolyl 4h Chromene 3 Carbonitrile

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of 4H-chromene-3-carbonitrile scaffolds, including the p-tolyl substituted variant, has traditionally been achieved through multicomponent reactions. A common and efficient method involves a one-pot condensation of an aldehyde (in this case, p-tolualdehyde), malononitrile (B47326), and a phenolic component. These reactions are often catalyzed by a base.

Recent research has focused on developing greener and more efficient synthetic protocols. This includes the use of novel catalysts and environmentally benign reaction media. For instance, studies on related 2-amino-4H-chromene-3-carbonitrile derivatives have highlighted the use of pyridine-2-carboxylic acid (P2CA) as a sustainable and rapid catalyst in a water-ethanol solvent system. rsc.orgnih.gov Such methodologies often result in high yields and short reaction times, adhering to the principles of green chemistry.

Future efforts in the synthesis of 2-(p-Tolyl)-4H-chromene-3-carbonitrile are likely to focus on:

Catalyst Innovation: The exploration of new catalytic systems, including nanocatalysts, organocatalysts, and biocatalysts, to improve reaction efficiency, selectivity, and reusability.

Alternative Energy Sources: The application of microwave irradiation and ultrasound as alternative energy sources to accelerate reaction rates and potentially improve yields.

Flow Chemistry: The development of continuous flow processes for the synthesis of this chromene derivative, which can offer advantages in terms of scalability, safety, and process control.

A comparative overview of catalysts used in the synthesis of similar 4H-chromene derivatives is presented in the table below.

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| Pyridine-2-carboxylic acid (P2CA) | Water-EtOH, Reflux | up to 98 | rsc.orgnih.gov |

| Piperidine (B6355638) | Ethanol (B145695), 60-80°C | Not Specified | scirp.org |

| Sodium Carbonate | Water, Room Temperature | up to 90 | scirp.org |

Advanced Computational Modeling for Predictive Chemical Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational modeling can provide valuable insights into its synthesis, reactivity, and potential applications. Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) can be employed to predict various molecular properties.

Key areas where computational modeling can be applied include:

Reaction Mechanism Elucidation: Computational studies can help in understanding the plausible mechanistic pathways for the formation of the 4H-chromene ring system. researchgate.net This includes identifying transition states and intermediates, which is crucial for optimizing reaction conditions.

Spectroscopic Analysis: Theoretical calculations of spectroscopic data, such as NMR and IR spectra, can aid in the structural characterization of the synthesized compound.

Reactivity Prediction: Computational models can predict the reactivity of different sites within the this compound molecule, guiding the design of new functionalization reactions.

Structure-Activity Relationship (SAR) Studies: For potential biological applications, computational docking and molecular dynamics simulations can predict the binding affinity of the molecule to specific biological targets. Qualitative Structure-Activity Relationship (QSAR) analyses, which have been applied to related chromene derivatives, can also be developed to correlate the structural features of the molecule with its biological activity. scirp.org

Exploration of Unconventional Reaction Pathways for 4H-Chromene-3-carbonitrile Functionalization

While the synthesis of the 4H-chromene core is well-established, the exploration of novel and unconventional reaction pathways for its functionalization remains a promising research avenue. The unique structure of this compound, with its various reactive sites, offers opportunities for diverse chemical transformations.

Future research in this area may focus on:

C-H Functionalization: Direct C-H activation and functionalization of the chromene or the p-tolyl ring would provide a more atom-economical approach to introduce new functional groups, avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis: The use of visible-light photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods, allowing for mild and selective functionalization.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the 4H-chromene ring under different conditions could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to new heterocyclic scaffolds.

Multicomponent Reactions: Designing new multicomponent reactions where this compound acts as a building block for the synthesis of more complex molecules.

The proposed mechanism for the synthesis of the 2-amino-4H-chromene scaffold often involves a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. mdpi.com Understanding these fundamental steps is key to designing new reaction pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(p-Tolyl)-4H-chromene-3-carbonitrile, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via a one-pot, three-component reaction involving activated phenols (e.g., resorcinol derivatives), malononitrile, and a p-tolyl-substituted aldehyde. A green chemistry approach using water as a solvent and sodium carbonate as a base catalyst (0.5 mmol per 2 mmol substrate) yields the product in 2 hours at room temperature .

- Optimization : Adjusting the molar ratio of reactants, solvent polarity, and temperature can enhance yields. For example, substituting water with ethanol-toluene mixtures during recrystallization improves purity (e.g., 96% ethanol/toluene, 1:1 ratio) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Key Techniques :

- X-ray diffraction (XRD) : Resolves crystal packing and bond angles (e.g., triclinic system, space group P1, α = 72.6°, β = 70.1°, γ = 80.0°) .

- IR Spectroscopy : Identifies functional groups (e.g., nitrile stretch at ~2190 cm⁻¹, NH₂ at ~3460 cm⁻¹) .

- NMR : Confirms regiochemistry (e.g., aromatic proton shifts at δ 7.19–8.20 ppm in DMSO-d₆) .

Q. What biological activities are reported for structurally analogous 4H-chromene-3-carbonitriles?

- Antitumor Activity : Derivatives inhibit cancer cell proliferation by targeting apoptosis pathways (e.g., caspase activation) .

- Antimicrobial Effects : Substituted 4H-chromenes exhibit MIC values <10 µg/mL against Staphylococcus aureus and Escherichia coli .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties of this compound?

- Approach : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict frontier molecular orbitals, charge distribution, and reactivity indices. For example, the nitrile group’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilic reactivity .

- Validation : Compare computed IR/NMR spectra with experimental data to validate structural accuracy .

Q. What strategies resolve contradictions in reported biological activity data for 4H-chromene derivatives?

- Systematic Analysis :

Structural Variations : Minor substituent changes (e.g., 4-methyl vs. 4-nitro groups) drastically alter bioactivity. For instance, 4-(4-methylphenyl) derivatives show stronger antitumor activity than 4-(3-chlorophenyl) analogs .

Assay Conditions : Standardize cell lines, incubation times, and solvent controls to minimize variability .

Q. How can structure-activity relationship (SAR) studies guide the design of 4H-chromene-3-carbonitriles with enhanced potency?

- Key Modifications :

- C4-aryl group : Electron-donating groups (e.g., -OCH₃) improve solubility and target binding .

- C2-amino group : Acetylation or alkylation modulates cytotoxicity and selectivity .

Q. What green chemistry approaches are viable for large-scale synthesis of 4H-chromene-3-carbonitriles?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.